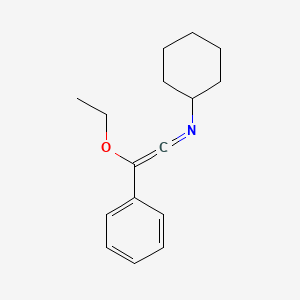
2-Amino-9-ethyl-1,7-dihydropurine-6,8-dione;hydrate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Amino-9-ethyl-1,7-dihydropurine-6,8-dione;hydrate is a derivative of xanthine, a purine base found in most human body tissues and fluids, as well as in other organisms . This compound is of significant interest due to its potential pharmacological activities and applications in various scientific fields.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-9-ethyl-1,7-dihydropurine-6,8-dione;hydrate typically involves the alkylation of xanthine derivatives. One common method includes the reaction of 2-amino-6,8-dichloropurine with ethylamine under controlled conditions to introduce the ethyl group at the 9-position .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar alkylation reactions, with optimization for yield and purity. The process often includes purification steps such as recrystallization or chromatography to ensure the final product meets the required standards .
化学反応の分析
Types of Reactions
2-Amino-9-ethyl-1,7-dihydropurine-6,8-dione;hydrate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: Nucleophilic substitution reactions can introduce various functional groups at different positions on the purine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines, thiols, and halides are used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce a variety of functionalized purine derivatives .
科学的研究の応用
2-Amino-9-ethyl-1,7-dihydropurine-6,8-dione;hydrate has numerous applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential effects on cellular processes and enzyme interactions.
Medicine: Investigated for its potential therapeutic effects, including anti-cancer and anti-inflammatory properties.
Industry: Utilized in the development of pharmaceuticals and other chemical products
作用機序
The mechanism of action of 2-Amino-9-ethyl-1,7-dihydropurine-6,8-dione;hydrate involves its interaction with various molecular targets, including enzymes and receptors. It may act as an inhibitor or modulator of specific pathways, influencing cellular functions and biochemical processes . The exact pathways and targets can vary depending on the specific application and context of use.
類似化合物との比較
Similar Compounds
Caffeine (1,3,7-trimethylxanthine): A well-known stimulant found in coffee and tea.
Theobromine (3,7-dimethylxanthine): Found in cocoa and chocolate, with mild stimulant effects.
Theophylline (1,3-dimethylxanthine): Used in the treatment of respiratory diseases like asthma.
Uniqueness
2-Amino-9-ethyl-1,7-dihydropurine-6,8-dione;hydrate is unique due to its specific ethyl substitution at the 9-position, which may confer distinct pharmacological properties compared to other xanthine derivatives. This uniqueness makes it a valuable compound for research and potential therapeutic applications .
特性
CAS番号 |
112009-08-2 |
|---|---|
分子式 |
C7H11N5O3 |
分子量 |
213.19 g/mol |
IUPAC名 |
2-amino-9-ethyl-1,7-dihydropurine-6,8-dione;hydrate |
InChI |
InChI=1S/C7H9N5O2.H2O/c1-2-12-4-3(9-7(12)14)5(13)11-6(8)10-4;/h2H2,1H3,(H,9,14)(H3,8,10,11,13);1H2 |
InChIキー |
IJRPPRJSVWYOJZ-UHFFFAOYSA-N |
正規SMILES |
CCN1C2=C(C(=O)NC(=N2)N)NC1=O.O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


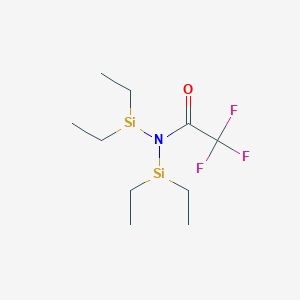
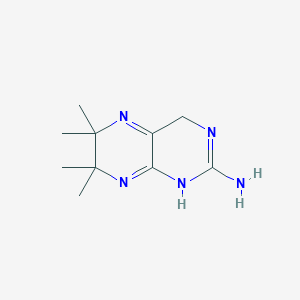
![N-Phenyl-N-[4-(2-sulfanylidene-2,3-dihydro-1,3-thiazol-4-yl)phenyl]benzamide](/img/structure/B14320491.png)
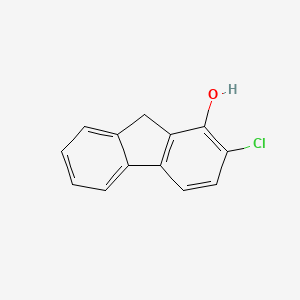
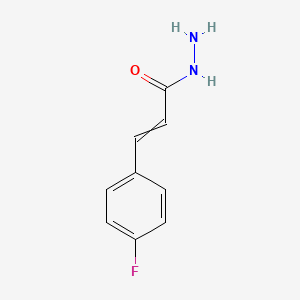
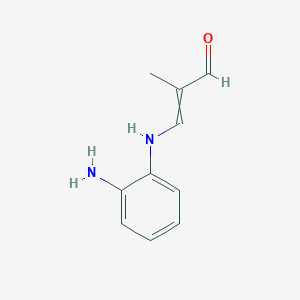
![2-Pyrrolidinone, 1-[4-(diethylamino)-2-butynyl]-5-methyl-](/img/structure/B14320515.png)
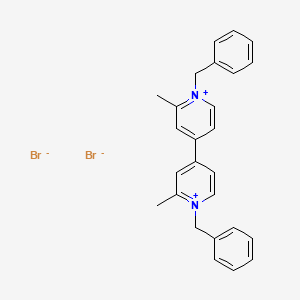
![5-{[2-(Methylsulfanyl)ethyl]sulfanyl}-1,3,4-thiadiazole-2(3H)-thione](/img/structure/B14320522.png)

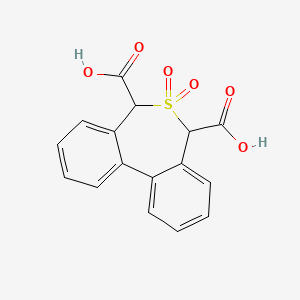
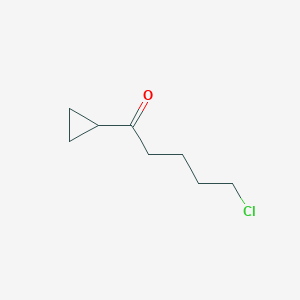
![3,3-Dimethyl-N,N-dipropyl-1,5-dioxaspiro[5.5]undecan-9-amine](/img/structure/B14320564.png)
